molecular formula C60H80N2O21 B1206057 Ditrisarubicin C CAS No. 87385-18-0

Ditrisarubicin C

Cat. No.: B1206057
CAS No.: 87385-18-0
M. Wt: 1165.3 g/mol
InChI Key: SGOOJJACKKMDRV-NCSOINJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ditrisarubicin C is a naturally occurring anthracycline antibiotic isolated from Streptomyces species, notably identified in bioactive extracellular vesicles produced by environmental Streptomyces strains . Structurally, it belongs to the cosmomycin/ditrisarubicin family, characterized by a hexaglycosylated β-rhodomycin backbone with six sugar moieties, including cinerulose B, 2-deoxyfucose, and rhodosamine . Its molecular formula is C₆₀H₈₀N₂O₂₁, with a molecular weight of 1,165.29 g/mol, and it exhibits distinct UV absorption peaks at 241 nm (ε = 348), 300 nm (ε = 75), and 568 nm (ε = 134) in 0.1 N sodium hydroxide .

This compound demonstrates potent cytostatic and antitumor activity, particularly against adriamycin (doxorubicin)-resistant mouse leukemia models, attributed to its exceptionally high DNA-binding constant . Additionally, it exhibits broad-spectrum antimicrobial activity, inhibiting Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 0.016 µg/mL . Its acute toxicity (LD₅₀) in mice is 5–10 mg/kg via intraperitoneal injection, comparable to other anthracyclines .

Properties

CAS No.

87385-18-0

Molecular Formula

C60H80N2O21

Molecular Weight

1165.3 g/mol

IUPAC Name

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H80N2O21/c1-12-60(70)24-40(79-43-20-32(61(8)9)56(29(6)73-43)81-45-23-38-57(30(7)75-45)83-59-39(77-38)22-36(65)26(3)76-59)47-50(54(69)48-49(53(47)68)52(67)46-31(51(48)66)14-13-15-35(46)64)58(60)82-44-21-33(62(10)11)55(28(5)74-44)80-42-19-17-37(27(4)72-42)78-41-18-16-34(63)25(2)71-41/h13-16,18,25-30,32-33,37-45,55-59,64,68-70H,12,17,19-24H2,1-11H3/t25-,26-,27-,28-,29-,30-,32-,33-,37?,38-,39-,40-,41-,42-,43-,44-,45-,55+,56+,57+,58+,59-,60+/m0/s1

InChI Key

SGOOJJACKKMDRV-NCSOINJOSA-N

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5C=CC(=O)C(O5)C)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CCC([C@@H](O4)C)O[C@H]5C=CC(=O)[C@@H](O5)C)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@H]1[C@@H]([C@@H](O9)C)O[C@H]2[C@@H](O1)CC(=O)[C@@H](O2)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5C=CC(=O)C(O5)C)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

Synonyms

ditrisarubicin C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Spectral Comparison

Compound Molecular Weight (g/mol) Sugar Moieties UV Absorption (λ_max, nm) Solubility Profile
Ditrisarubicin C 1,165.29 6 (Cinerulose B, 2-deoxyfucose, rhodosamine) 241, 300, 568 Soluble in methanol, DMSO; sparingly in water
Daunomycin 563.98 1 (Daunosamine) 480, 495, 530 Soluble in water, methanol
Doxorubicin 543.52 1 (Daunosamine) 480, 495, 530 Soluble in water, methanol
Aclacinomycin A 792.77 3 (Rhodonitrose, cinerulose) 432, 456, 485 Soluble in chloroform, methanol

Key Differences :

  • Glycosylation: this compound’s hexasaccharide chain enhances DNA intercalation and binding affinity compared to mono- or trisaccharide analogs like daunomycin or aclacinomycin .
  • Polarity: The extensive glycosylation increases polarity, reducing solubility in nonpolar solvents compared to less-glycosylated anthracyclines .

DNA-Binding and Mechanism of Action

  • This compound: Binds DNA with a higher affinity than daunomycin or doxorubicin, as shown by DNase I footprinting and fluorescence assays. At 4°C, it induces a unique footprinting pattern distinct from daunomycin, suggesting sequence-specific binding at AT-rich regions .
  • Daunomycin/Doxorubicin: Bind DNA via intercalation, primarily at GC-rich sequences, with moderate binding constants (10⁶–10⁷ M⁻¹) .
  • Aclacinomycin: Exhibits weaker DNA binding due to fewer intercalating sites but strong RNA polymerase inhibition .

Pharmacological and Toxicological Profiles

  • Efficacy in Resistant Models : this compound overcomes multidrug resistance (MDR) mechanisms, such as P-glycoprotein efflux, due to its structural complexity and high DNA affinity .
  • Toxicity: Acute toxicity (LD₅₀ = 5–10 mg/kg) is comparable to doxorubicin (LD₅₀ = 10–15 mg/kg) but higher than aclacinomycin (LD₅₀ = 20–25 mg/kg) .
  • Antimicrobial Activity : Unlike most anthracyclines, this compound shows potent antibacterial effects, likely due to its ability to disrupt bacterial DNA topology .

Clinical and Research Implications

  • Advantages: Superior DNA binding and resistance profile make this compound a candidate for refractory cancers.
  • Limitations : Low aqueous solubility and complex synthesis (requiring Streptomyces fermentation) pose challenges for formulation and scalability .

Q & A

Basic Research Questions

Q. What methodologies are recommended to analyze the molecular conformation of Ditrisarubicin C and its interaction with DNA?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the three-dimensional structure of the compound, particularly focusing on the orientation of its trisaccharide chains. Employ footprinting techniques (e.g., DNase I footprinting) to identify sequence-specific DNA binding sites. Comparative studies with related anthracyclines (e.g., doxorubicin) can contextualize structural differences influencing DNA intercalation .
  • Key Techniques : NMR, X-ray crystallography, fluorescence quenching assays, and molecular dynamics simulations.

Q. How can researchers design experiments to compare the DNA-binding affinity of this compound with other anthracyclines?

  • Methodological Answer : Conduct equilibrium dialysis or surface plasmon resonance (SPR) assays to measure binding constants (Kd). Standardize experimental conditions (e.g., buffer pH, ionic strength) to ensure comparability. Include control experiments with known anthracyclines (e.g., daunorubicin) to validate methodology .
  • Data Interpretation : Use Scatchard plots to analyze cooperative vs. non-cooperative binding modes and assess thermodynamic parameters (ΔG, ΔH).

Q. What in vitro models are suitable for preliminary assessment of this compound’s antitumor efficacy?

  • Methodological Answer : Use human cancer cell lines (e.g., leukemia HL-60, breast cancer MCF-7) for cytotoxicity assays (MTT or CCK-8). Pair with flow cytometry to evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining). Validate findings with 3D tumor spheroid models to mimic in vivo conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s binding kinetics across studies be systematically addressed?

  • Methodological Answer : Perform a meta-analysis of published binding constants, accounting for variables like DNA sequence heterogeneity (e.g., AT-rich vs. GC-rich regions) and experimental protocols. Replicate conflicting studies under standardized conditions, using high-throughput SPR for kinetic profiling. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Case Example : If prior studies report divergent Kd values, test whether variations in DNA topology (linear vs. supercoiled) or temperature influence results.

Q. What strategies optimize the synthesis of this compound derivatives for enhanced specificity and reduced off-target effects?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups (e.g., hydroxyl or amino groups on the aglycone). Use computational tools (e.g., molecular docking) to predict interactions with DNA or topoisomerase II. Validate synthetic analogs via high-performance liquid chromatography (HPLC) for purity and mass spectrometry (MS) for structural confirmation .
  • Critical Consideration : Assess cardiac toxicity profiles using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to mitigate risks observed in other anthracyclines.

Q. How should researchers design a QSAR model to predict the antitumor activity of this compound analogs?

  • Methodological Answer : Compile a dataset of analogs with documented IC50 values against cancer cell lines. Calculate molecular descriptors (e.g., logP, polar surface area, H-bond donors/acceptors) using software like MOE or Schrodinger. Apply machine learning algorithms (e.g., random forest, SVM) to correlate descriptors with activity. Validate the model via leave-one-out cross-validation .
  • Pitfalls to Avoid : Overfitting due to small sample sizes; ensure chemical diversity in the training set.

Q. What experimental frameworks resolve discrepancies in the reported mechanisms of resistance to this compound?

  • Methodological Answer : Use CRISPR-Cas9 libraries to screen for genes conferring resistance in isogenic cell lines. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify overexpression of efflux pumps (e.g., ABCB1) or DNA repair pathways. Cross-validate findings with clinical samples from anthracycline-resistant patients .

Methodological Guidance for Data Integrity

  • Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry standards, including detailed synthesis steps, spectral data, and statistical methods (e.g., error bars for triplicate experiments) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for preclinical research, ensuring humane endpoints and randomization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ditrisarubicin C
Reactant of Route 2
Ditrisarubicin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.